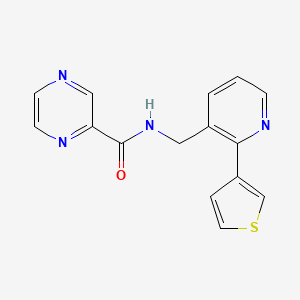
6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of chlorine, methyl, and methylthio groups in the compound may influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may start with 2-aminobenzamide and appropriate chlorinated and methylated reagents.
Cyclization: The formation of the quinazolinone ring can be achieved through cyclization reactions, often involving dehydrating agents.
Substitution Reactions: Introduction of the chlorine and methylthio groups can be done through substitution reactions using reagents like thionyl chloride and methylthiol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone ring or the methylthio group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group could yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the quinazolinone core.
Enzyme Inhibitors: May act as inhibitors for specific enzymes involved in disease pathways.
Medicine
Anticancer Agents: Research may explore its potential as an anticancer agent.
Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.
Industry
Material Science:
Agriculture: Possible use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of chlorine and methylthio groups may enhance binding affinity or selectivity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-methylquinazolin-4(3H)-one: Lacks the methylthio group.
8-methyl-2-(methylthio)quinazolin-4(3H)-one: Lacks the chlorine atom.
6-chloro-8-methylquinazolin-4(3H)-one: Lacks the methylthio group.
Uniqueness
6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one is unique due to the combined presence of chlorine, methyl, and methylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
6-chloro-8-methyl-2-methylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-5-3-6(11)4-7-8(5)12-10(15-2)13-9(7)14/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYHEIKNBFQKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(NC2=O)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2971753.png)
![5-Ethyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2971754.png)



![8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971759.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)

![2-(4-chlorobenzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2971766.png)

![2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2971772.png)

